2-phenyl-N-((1-(thiophen-2-yl)-1H-1,2,3-triazol-4-yl)methyl)butanamide
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Description
2-phenyl-N-((1-(thiophen-2-yl)-1H-1,2,3-triazol-4-yl)methyl)butanamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is commonly referred to as PTB, and it has been synthesized using various methods.
Scientific Research Applications
Anticancer Applications
A study explored the anticancer potential of thiazole and thiadiazole derivatives, including those related to 2-phenyl-N-((1-(thiophen-2-yl)-1H-1,2,3-triazol-4-yl)methyl)butanamide. These compounds demonstrated significant in vitro anticancer activity against Hepatocellular carcinoma cell lines (Gomha et al., 2017).
Neurokinin-1 Receptor Antagonist
The compound has been associated with the development of neurokinin-1 receptor antagonists, which have potential applications in treating emesis and depression. A related study described the efficacy of a similar compound in pre-clinical tests relevant to these conditions (Harrison et al., 2001).
Dipeptidyl Peptidase IV Inhibitors
Compounds like 2-phenyl-N-((1-(thiophen-2-yl)-1H-1,2,3-triazol-4-yl)methyl)butanamide have been investigated as dipeptidyl peptidase IV inhibitors. Such inhibitors can have applications in diabetes treatment, as seen in a study where a derivative reduced blood glucose excursion in an oral glucose tolerance test (Nitta et al., 2012).
Antimicrobial Activities
A study synthesized novel 1,2,4-triazoles and evaluated their antimicrobial activities. Compounds structurally related to 2-phenyl-N-((1-(thiophen-2-yl)-1H-1,2,3-triazol-4-yl)methyl)butanamide showed promising results against various microbial strains (Bayrak et al., 2009).
Anticonvulsant Properties
Research involving derivatives of 2-phenyl-N-((1-(thiophen-2-yl)-1H-1,2,3-triazol-4-yl)methyl)butanamide revealed anticonvulsant properties. A study synthesized a library of related compounds and evaluated their efficacy against seizures in preclinical models (Kamiński et al., 2015).
Dual Inhibitor of Cyclooxygenase and Lipoxygenase
The compound was evaluated for its potential as a dual inhibitor of cyclooxygenase and lipoxygenase pathways in models of pain and inflammation. A related study demonstrated significant results in reducing inflammation and pain without adverse gastric effects (Tordjman et al., 2003).
properties
IUPAC Name |
2-phenyl-N-[(1-thiophen-2-yltriazol-4-yl)methyl]butanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N4OS/c1-2-15(13-7-4-3-5-8-13)17(22)18-11-14-12-21(20-19-14)16-9-6-10-23-16/h3-10,12,15H,2,11H2,1H3,(H,18,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CJQQAMCBGRXQRA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C1=CC=CC=C1)C(=O)NCC2=CN(N=N2)C3=CC=CS3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N4OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-phenyl-N-((1-(thiophen-2-yl)-1H-1,2,3-triazol-4-yl)methyl)butanamide |
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